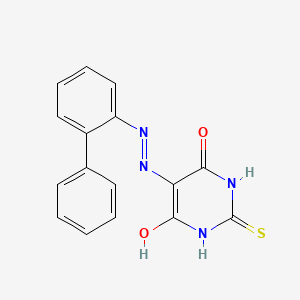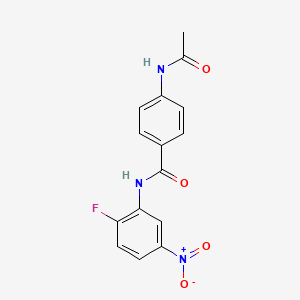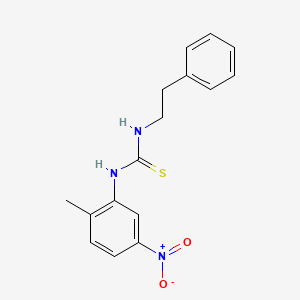![molecular formula C13H15N3O2S B5731240 N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5731240.png)
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide, also known as PBT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PBT belongs to the class of thiadiazole compounds, which have been shown to possess various pharmacological properties.
Wirkmechanismus
The exact mechanism of action of N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide is not fully understood, but it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and protein kinase C (PKC), which are involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS). In vivo studies have shown that this compound reduces inflammation, inhibits tumor growth, and improves glucose metabolism in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide in lab experiments is its low toxicity and high selectivity. This compound has been shown to have low toxicity in animal models, and its selectivity for specific signaling pathways makes it a useful tool for studying the mechanisms of various diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the study of the potential synergistic effects of this compound with other drugs or compounds, which could lead to the development of more effective treatments for various diseases. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound in humans is an important area of future research, which could lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide can be synthesized through a multi-step process that involves the reaction of 2-phenylacetonitrile with thiosemicarbazide to form 2-(phenylhydrazono)thiazolidin-4-one. The resulting compound is then reacted with paraformaldehyde to form 2-(phenoxymethyl)thiazolidin-4-one, which is further reacted with 2-bromobutanoyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. In agriculture, this compound has been studied for its potential use as a pesticide due to its insecticidal and fungicidal properties. In material science, this compound has been studied for its potential use in the production of polymers and other materials due to its unique chemical properties.
Eigenschaften
IUPAC Name |
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-2-6-11(17)14-13-16-15-12(19-13)9-18-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBOXFLQINJBTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5731161.png)

![N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5731175.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-furyl)acrylamide](/img/structure/B5731199.png)

![4-{[4-(acetylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5731212.png)


![4-({2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5731229.png)
![N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5731235.png)

![3-(3,4-dimethoxyphenyl)-N-({1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5731255.png)
